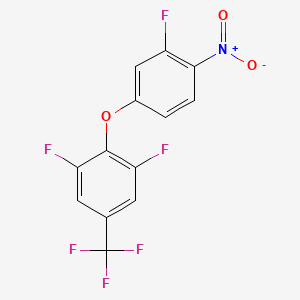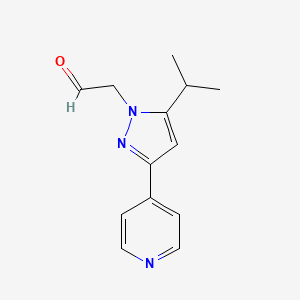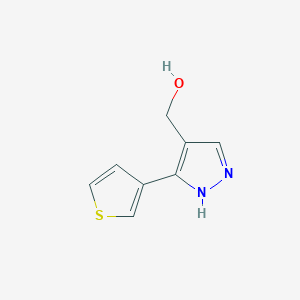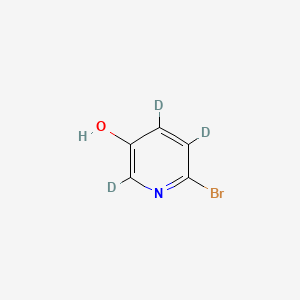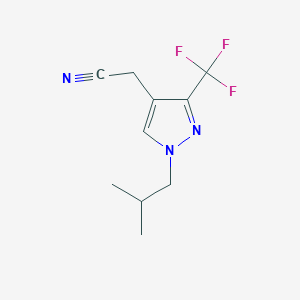![molecular formula C25H18N2S2 B13428370 N-(2-(Phenylthio)phenyl)dibenzo[b,f][1,4]thiazepin-11-amine](/img/structure/B13428370.png)
N-(2-(Phenylthio)phenyl)dibenzo[b,f][1,4]thiazepin-11-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-(Phenylthio)phenyl)dibenzo[b,f][1,4]thiazepin-11-amine is a complex organic compound with the molecular formula C25H18N2S2 and a molecular weight of 410.55 g/mol . This compound is part of the dibenzo[b,f][1,4]thiazepine family, which is known for its diverse pharmacological properties, including antipsychotic and antidepressant effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(Phenylthio)phenyl)dibenzo[b,f][1,4]thiazepin-11-amine typically involves the reaction of 2-aminobenzenethiol with 2-(phenylthio)aniline under controlled conditions . The reaction is carried out in the presence of a suitable catalyst and solvent, often at elevated temperatures to facilitate the formation of the thiazepine ring .
Industrial Production Methods
Industrial production of this compound may involve a one-pot synthesis method, which is advantageous due to its simplicity and cost-effectiveness . This method utilizes easily accessible and inexpensive starting materials, making it suitable for large-scale production .
Chemical Reactions Analysis
Types of Reactions
N-(2-(Phenylthio)phenyl)dibenzo[b,f][1,4]thiazepin-11-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amines or thiols.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and halogenating agents for substitution reactions .
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, amines, and various substituted derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
N-(2-(Phenylthio)phenyl)dibenzo[b,f][1,4]thiazepin-11-amine has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of N-(2-(Phenylthio)phenyl)dibenzo[b,f][1,4]thiazepin-11-amine involves its interaction with various molecular targets and pathways. The compound is known to modulate neurotransmitter systems, including dopamine and serotonin receptors, which are implicated in its antipsychotic and antidepressant effects . Additionally, it may interact with other cellular targets, leading to its diverse pharmacological activities .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other members of the dibenzo[b,f][1,4]thiazepine family, such as quetiapine, which is a well-known antipsychotic drug .
Uniqueness
N-(2-(Phenylthio)phenyl)dibenzo[b,f][1,4]thiazepin-11-amine is unique due to its specific substitution pattern, which imparts distinct pharmacological properties compared to other dibenzo[b,f][1,4]thiazepines . This uniqueness makes it a valuable compound for further research and development in various scientific fields .
Properties
Molecular Formula |
C25H18N2S2 |
|---|---|
Molecular Weight |
410.6 g/mol |
IUPAC Name |
N-(2-phenylsulfanylphenyl)-5H-benzo[b][1,4]benzothiazepin-6-imine |
InChI |
InChI=1S/C25H18N2S2/c1-2-10-18(11-3-1)28-23-16-8-5-13-20(23)26-25-19-12-4-7-15-22(19)29-24-17-9-6-14-21(24)27-25/h1-17H,(H,26,27) |
InChI Key |
JIRNZWSAPSJMFA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)SC2=CC=CC=C2N=C3C4=CC=CC=C4SC5=CC=CC=C5N3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


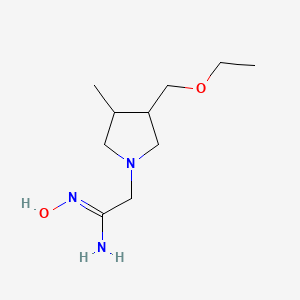
![[(2R,3R,4S,5R)-4-acetyloxy-3-fluoro-5-(4-hydroxy-2-oxopyridin-1-yl)oxolan-2-yl]methyl 4-methylbenzoate](/img/structure/B13428307.png)

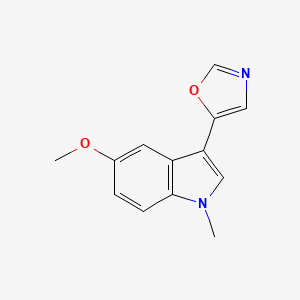
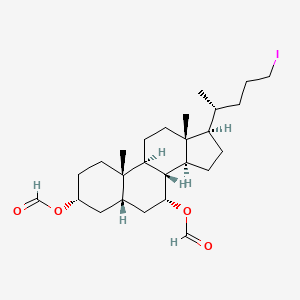
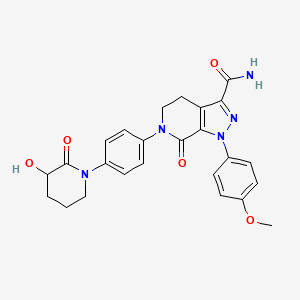
![2-[[(2E,6E)-9-(3,3-Dimethyl-2-oxiranyl)-3,7-dimethyl-2,6-nonadien-1-yl]oxy]tetrahydro-2H-pyran](/img/structure/B13428328.png)
